2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a synthetic compound with applications in various scientific fields, including chemistry, biology, and medicine. This compound features a unique molecular structure combining a tetrazole moiety, an ethoxyphenyl group, and an acetamide function. This distinct structure contributes to its versatile chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves a multi-step synthesis:
Formation of Tetrazole Ring: : The starting material, 4-ethoxyaniline, is reacted with sodium azide and triethyl orthoformate to form 1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazole.
Thioether Formation: : The tetrazole derivative is then treated with thiol reagents such as sodium hydrosulfide to introduce the sulfanyl group.
Acetamide Substitution: : The resulting sulfanyl tetrazole is further reacted with 2-bromo-N-(propan-2-yl)acetamide under suitable conditions (e.g., using a base like potassium carbonate) to yield the final compound.
Industrial Production Methods
For industrial production, the synthesis steps may be optimized for large-scale reactions, ensuring higher yields and purity. Standard industrial techniques such as crystallization, distillation, and chromatographic purification are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or peracids.
Reduction: : The compound can undergo reduction at the tetrazole ring or the acetamide function using metal hydrides such as lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the ethoxyphenyl or acetamide moieties, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, acyl chlorides.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols, amines.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications, including but not limited to:
Biology: : Investigated for its potential as a biochemical probe due to its reactivity and binding properties.
Medicine: : Explored for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: : Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The tetrazole ring, known for its bioisosteric properties, can interact with various enzymes and receptors, modifying their activity. The sulfanyl and ethoxyphenyl groups contribute to the compound's overall binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is unique due to its combination of functional groups and resultant chemical properties. Other compounds with tetrazole rings, sulfanyl groups, or acetamide functions may exhibit similar reactivity, but this specific compound's structure imparts distinctive biological and chemical characteristics.
List of Similar Compounds
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(methyl)acetamide
2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]thio}-N-(propan-2-yl)formamide
Each of these similar compounds shares some structural features but differs in specific substituents, leading to variations in their chemical and biological behaviors.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-4-21-12-7-5-11(6-8-12)19-14(16-17-18-19)22-9-13(20)15-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGSIWNEYGWJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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